(R)-2-Isocyanatoheptane
Overview
Description
®-2-Isocyanatoheptane is an organic compound with the molecular formula C8H15NO It is a chiral isocyanate, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
®-2-Isocyanatoheptane can be synthesized through several methods. One common approach involves the reaction of ®-2-aminoheptane with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:
(R)-2-Aminoheptane+Phosgene→this compound+HCl
Another method involves the use of triphosgene as a safer alternative to phosgene. The reaction conditions usually require an inert atmosphere and low temperatures to prevent the decomposition of the isocyanate group.
Industrial Production Methods
In an industrial setting, ®-2-Isocyanatoheptane can be produced using continuous flow reactors to ensure precise control over reaction parameters. This method enhances the yield and purity of the product while minimizing the risks associated with handling toxic reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
®-2-Isocyanatoheptane undergoes various chemical reactions, including:
Addition Reactions: It can react with alcohols to form urethanes.
Substitution Reactions: It can undergo nucleophilic substitution with amines to form ureas.
Polymerization: It can polymerize to form polyurethanes, which are valuable materials in the production of foams, elastomers, and coatings.
Common Reagents and Conditions
Alcohols: React with ®-2-Isocyanatoheptane under mild conditions to form urethanes.
Amines: React with ®-2-Isocyanatoheptane to form ureas, often requiring a catalyst to proceed efficiently.
Catalysts: Such as dibutyltin dilaurate, are commonly used to accelerate the polymerization reactions.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Resulting from polymerization reactions.
Scientific Research Applications
®-2-Isocyanatoheptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable linkages with various functional groups.
Industry: Utilized in the production of polyurethanes, which are essential in manufacturing foams, adhesives, and coatings.
Mechanism of Action
The mechanism of action of ®-2-Isocyanatoheptane involves its highly reactive isocyanate group. This group can form covalent bonds with nucleophiles such as alcohols and amines. The reactivity is attributed to the electrophilic nature of the carbon atom in the isocyanate group, which readily reacts with nucleophiles to form stable products like urethanes and ureas.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Isocyanatoheptane: The enantiomer of ®-2-Isocyanatoheptane, differing only in the spatial arrangement of atoms.
Phenyl isocyanate: Another isocyanate compound, but with a phenyl group instead of a heptyl group.
Methyl isocyanate: A simpler isocyanate with a methyl group.
Uniqueness
®-2-Isocyanatoheptane is unique due to its chiral nature, which can impart specific properties to the compounds it forms. This chirality is particularly valuable in the synthesis of pharmaceuticals and other biologically active molecules, where the spatial arrangement of atoms can significantly influence the activity and efficacy of the final product.
Properties
IUPAC Name |
(2R)-2-isocyanatoheptane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-4-5-6-8(2)9-7-10/h8H,3-6H2,1-2H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVVYCUAIZAGPB-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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